2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl protecting group on the amino group and a fluorine atom at the sixth position of the hexanoic acid chain. This compound is primarily utilized in peptide synthesis and research applications due to its structural properties that enhance stability and solubility.
The compound can be synthesized through various chemical pathways, often involving the modification of lysine derivatives. It is available from chemical suppliers for research purposes, including MedChemExpress and EvitaChem, which provide detailed specifications and synthesis services for related compounds .
This compound falls under the category of amino acids and derivatives, specifically classified as a lysine analogue due to its structural resemblance to lysine with additional functional groups. Its systematic name reflects its complex structure, indicating both the tert-butoxycarbonyl group and the fluorine substitution.
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid typically involves several key steps:
Technical details regarding specific reagents and reaction conditions are often proprietary or vary depending on the laboratory protocols used in synthesis.
The molecular formula for 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is , with a molecular weight of approximately 249.28 g/mol. The structure features:
The InChI Key for this compound is not explicitly provided in the search results, but its CAS number is 1869595-39-0, which can be used for identification in chemical databases .
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can participate in various chemical reactions typical for amino acids, including:
Technical details regarding reaction conditions (e.g., temperature, solvents) are crucial for successful synthesis and are typically optimized based on experimental requirements.
The mechanism of action for 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid primarily relates to its role as a building block in peptide synthesis. Upon deprotection, the free amino group can participate in nucleophilic attacks on carbonyl groups of other amino acids or activated esters, leading to peptide formation. The presence of fluorine may also influence the electronic properties of the molecule, potentially affecting reactivity and selectivity during synthesis.
Quantitative data regarding its reactivity compared to other amino acids or derivatives is often derived from empirical studies and may vary based on specific experimental setups.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid serves several important roles in scientific research:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of complex amino-acid derivatives like 2-{[(tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid. Its primary function is to shield the nucleophilic α-amino group during multi-step synthetic sequences, preventing undesired side reactions such as oligomerization or lactam formation. Boc protection is achieved via reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Crucially, this transformation is compatible with aqueous environments, enabling chemoselective protection without affecting carboxylic acids or fluoroalkyl motifs [1] [3].
The Boc group’s stability profile underpins its utility: it resists hydrolysis under basic (pH > 12) and nucleophilic conditions but undergoes clean cleavage with mild acids (e.g., trifluoroacetic acid (TFA) in dichloromethane). This orthogonality allows sequential deprotection in the presence of base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl), facilitating iterative peptide chain elongation [3] [6]. Scavengers (e.g., thioanisole) mitigate tert-butyl cation-mediated alkylation during deprotection [1]. Catalytic methods using ionic liquids or silica-supported perchloric acid further enhance Boc introduction efficiency, particularly for sterically hindered amines [1].
Table 1: Comparative Stability of Amino-Protecting Groups
Protecting Group | Acid Stability | Base Stability | Orthogonal to Boc |
---|---|---|---|
Boc | Low (TFA-labile) | High | - |
Fmoc | High | Low (Piperidine) | Yes |
Cbz (Z) | Moderate | Low (H₂/Pd) | Yes |
Installing fluorine at the C6 position of hexanoic acid demands precision to avoid epimerization or defluorination. Two predominant strategies exist:
Electrophilic Fluorination: Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) target enolates or carbanions generated at C6. For example, deprotonation of a C6-ketohexanoate precursor with LiHMDS, followed by electrophilic trapping, yields 6-fluoro derivatives. Stereocontrol requires chiral auxiliaries or catalysts due to the prochiral nature of the radical intermediate [4] [8].
Nucleophilic Displacement: Activated C6 precursors (e.g., mesylates or bromohexanoates) undergo Sₙ2 reactions with fluoride sources like tetrabutylammonium fluoride (TBAF) or KF. Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, but competing elimination necessitates optimized temperature control (<50°C). This approach is particularly effective for introducing [¹⁸F] isotopes for radiopharmaceutical applications [4].
Post-fluorination, Boc protection of the α-amino group proceeds without C─F bond cleavage, as fluorinated alkyl chains exhibit low reactivity toward Boc₂O under standard conditions [1] [4]. In situ IR monitoring confirms the absence of β-fluoro elimination side products during carboxylate activation.
Table 2: Fluorination Methods for C6 Modification
Method | Reagent | Yield Range | Key Challenge |
---|---|---|---|
Electrophilic | NFSI/Selectfluor® | 45–75% | Stereocontrol |
Nucleophilic (Sₙ2) | TBAF/KF | 60–85% | Elimination side products |
Enzymatic | Fluorinases | 20–40% | Scalability |
The synthesis of 2-{[(tert-butoxycarbonyl]amino}-6-fluorohexanoic acid-containing peptides employs divergent approaches, each with distinct advantages:
Solid-Phase Peptide Synthesis (SPPS): The C-terminus is anchored to a resin (e.g., chlorotrityl chloride resin), enabling iterative Boc deprotection (using TFA) and amino acid coupling. Excess reagents are removed via filtration/washing, streamlining purification. This method excels for sequences <20 residues and allows automation. The fluorinated side chain remains intact during TFA treatments, though prolonged exposure may necessitate scavengers to prevent alkylation [2] [6] [9]. For urukthapelstatin A analogs, SPPS achieved 46% yield for linear precursors versus 5% in solution [2].
Solution-Phase Synthesis: Employed for short sequences or C-terminal modified peptides, this route uses Boc-protected 6-fluorohexanoic acid as a building block. Stepwise coupling requires activating agents (e.g., DIC/HOBt) and intermediate purification (e.g., chromatography, crystallization). Though scalable, racemization at Cα during activation remains a risk, mitigated by low-temperature (-20°C) reactions or mixed anhydride methods [6] [9].
Comparative studies of identical sequences reveal SPPS offers 2–3× faster cycle times but faces swelling limitations in nonpolar solvents. Solution synthesis accommodates hydrophobic sequences better but demands rigorous purification [9].
Table 3: Synthesis Method Comparison for Boc-6-Fluorohexanoate Peptides
Parameter | SPPS | Solution-Phase |
---|---|---|
Cycle Time/Residue | 1–2 hours | 4–8 hours |
Purification | Filtration/washing | Chromatography |
Scalability | Moderate (≤1 kg) | High (multi-kg) |
Typical Yield (hexamer) | 60–75% | 40–55% |
Key Limitation | Solvent accessibility | Intermediate isolation |
The α-carbon of 2-{[(tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid is chiral, necessitating enantioselective synthesis for biological relevance. Key methodologies include:
Evans Auxiliary Approach: Condensation of hexanoic acid with oxazolidinones forms a chiral acyl imide. Diastereoselective enolization (e.g., with Bu₂BOTf/DIPEA) and electrophilic fluorination install the C6-F stereocenter with >98% de. Auxiliary removal and Boc protection then yield the target compound [8].
Organocatalytic Fluorination: Cinchona alkaloid catalysts (e.g., O-acetylquinidine) promote asymmetric electrophilic fluorination of Boc-protected aminohexanoate enolates. Hydrogen-bonding interactions between the catalyst and Boc carbonyl orient the enolate, achieving 90–95% ee. Solvent polarity critically influences ee; nonpolar solvents (toluene) outperform THF [8].
Chelation-Controlled Reduction: Boc-protected 6-ketohexanoate precursors undergo asymmetric hydrogenation using Ru-BINAP catalysts. The Boc carbonyl oxygen coordinates Ru, rigidifying the transition state and enabling hydride delivery from the Si-face (90% ee). This route is ideal for deuterated analogs [1] [8].
The Felkin-Anh and Cram chelation models rationalize stereoselectivity in non-chelated vs. Lewis acid-mediated reactions, respectively. For β-branched substrates, anti-Felkin selectivity dominates due to polar effects from the electron-withdrawing fluoroalkyl chain [8].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5